molecular formula C11H10N2O2 B2736909 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde CAS No. 2375268-96-3

2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B2736909
CAS No.: 2375268-96-3
M. Wt: 202.213
InChI Key: HNOQJGLLZXZNBR-UHFFFAOYSA-N
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Description

2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.213. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-6-pyrazol-1-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11-5-2-4-10(9(11)8-14)13-7-3-6-12-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOQJGLLZXZNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C=O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive technical guide on 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde, a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. Notably, a specific CAS number for this molecule is not readily found in public databases, suggesting it is a novel or non-commercial entity. Consequently, this guide emphasizes the foundational aspects of its chemistry, offering a plausible synthetic pathway, detailed protocols for its structural elucidation, and an exploration of its potential therapeutic applications based on the well-documented activities of its constituent chemical motifs. By synthesizing data from analogous structures, this whitepaper serves as a foundational resource for scientists aiming to synthesize, characterize, and evaluate this promising molecule.

Introduction: A Molecule of Convergent Interest

The structure of 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde integrates three key chemical moieties: a benzaldehyde core, a pyrazole ring, and a methoxy group. Each component contributes to a unique physicochemical profile and a high potential for biological activity.

  • The Pyrazole Scaffold: Pyrazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry. This five-membered heterocyclic ring is a cornerstone in the design of numerous clinically approved drugs, demonstrating a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][3] Many successful drugs, such as the COX-2 inhibitor Celecoxib and various kinase inhibitors, feature a pyrazole core, highlighting its ability to form critical interactions with biological targets.[4]

  • The Benzaldehyde Core: As a versatile aromatic aldehyde, the benzaldehyde unit serves as a crucial synthetic intermediate.[5][6] Its aldehyde group is readily transformed into a wide array of other functionalities, providing a gateway for the construction of complex molecular architectures and the exploration of diverse chemical space.

  • The Methoxy Substituent: The methoxy group (-OCH₃) at the ortho position can significantly influence the molecule's conformation and electronic properties, impacting its reactivity and interaction with biological targets.

This guide aims to provide a robust technical framework for researchers, detailing a logical synthetic approach, outlining a comprehensive analytical strategy for structural verification, and discussing the compound's therapeutic potential in key areas of drug development.

Chemical Identity and Predicted Properties

  • Molecular Formula: C₁₁H₁₀N₂O₂[7]

  • Molecular Weight: 202.21 g/mol

  • Structure:

    
    
    

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSource
Monoisotopic Mass202.07423 DaPubChemLite[7]
XlogP1.3PubChemLite[7]
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count2PubChem
Topological Polar Surface Area51.5 ŲPubChem

These properties are computationally predicted and should be confirmed experimentally.

Proposed Synthesis Workflow

The most direct and logical pathway to synthesize 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde is via an N-arylation reaction, specifically a copper-catalyzed Ullmann-type condensation. This method is well-established for coupling N-heterocycles with aryl halides.[8][9] The proposed workflow involves the reaction of pyrazole with a suitable 2-halo-6-methoxybenzaldehyde precursor.

Synthetic Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 2-Bromo-6-methoxybenzaldehyde C 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde A:e->C:w Ullmann Condensation B 1H-Pyrazole B:e->C:w Catalyst CuI (Copper(I) Iodide) Ligand L-Proline or DMEDA Base K₂CO₃ (Potassium Carbonate) Solvent DMSO or DMF

Caption: Proposed Ullmann-type synthesis of the target compound.

Experimental Protocol: Ullmann-Type N-Arylation

This protocol is a generalized procedure and may require optimization for yield and purity.

  • Reactor Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add 2-bromo-6-methoxybenzaldehyde (1.0 eq), 1H-pyrazole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) via syringe. The reaction concentration should be approximately 0.5 M with respect to the aryl halide.

  • Heating: Heat the reaction mixture to 100-120 °C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde.

Structural Elucidation and Characterization

Unambiguous structural confirmation is critical. A combination of spectroscopic methods should be employed.[2][10]

Table 2: Expected Spectroscopic Data

TechniqueExpected ObservationsRationale
¹H NMR Aldehyde Proton (CHO): Singlet, ~9.8-10.5 ppm. Aromatic Protons: Multiplets in the ~7.0-8.0 ppm range. Pyrazole Protons: Three distinct signals, likely in the ~6.5-8.0 ppm range. Methoxy Protons (OCH₃): Singlet, ~3.8-4.0 ppm.The aldehyde proton is highly deshielded. The specific shifts and coupling patterns of the aromatic and pyrazole protons will depend on the electronic effects and spatial arrangement of the substituents.[11][12]
¹³C NMR Carbonyl Carbon (C=O): ~190-195 ppm. Aromatic & Pyrazole Carbons: ~110-160 ppm. Methoxy Carbon (OCH₃): ~55-60 ppm.The carbonyl carbon is characteristically downfield. The number of signals should correspond to the number of unique carbon atoms in the molecule.[13]
IR Spectroscopy C=O Stretch (Aldehyde): Strong, sharp band at ~1700-1715 cm⁻¹. C-H Stretch (Aldehyde): Two weak bands at ~2720 cm⁻¹ and ~2820 cm⁻¹. Aromatic C=C Stretch: Bands in the ~1450-1600 cm⁻¹ region. C-O Stretch (Methoxy): Band around ~1250 cm⁻¹.Conjugation of the aldehyde to the aromatic ring lowers the C=O stretching frequency compared to saturated aldehydes. The two C-H stretching bands are highly characteristic of an aldehyde.[14][15][16]
Mass Spectrometry (MS) Molecular Ion (M⁺): Peak at m/z = 202. Key Fragments: Loss of CO (m/z = 174), loss of OCH₃ (m/z = 171), and fragments corresponding to the pyrazole and benzaldehyde moieties.The molecular ion peak confirms the molecular weight. Fragmentation patterns provide evidence for the structural connectivity of the molecule.[17][18]

Potential Applications in Drug Discovery

The pyrazole scaffold is a validated pharmacophore in multiple therapeutic areas.[3] By extension, 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde represents a promising starting point for the development of novel therapeutics.

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[19] Numerous FDA-approved kinase inhibitors, such as Crizotinib (ALK/ROS1/MET) and Ruxolitinib (JAK1/2), are built around a pyrazole core.[20] The pyrazole ring is adept at forming key hydrogen bonds within the ATP-binding pocket of kinases. The subject molecule could serve as a foundational scaffold for designing inhibitors against various kinase targets.

Kinase Inhibition cluster_pathway Generic Kinase Signaling Pathway cluster_drug Mechanism of Action Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase Kinase (e.g., JAK, ALK) Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds to Active Site pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Inhibitor Pyrazole-Based Inhibitor (e.g., Target Compound Derivative) Inhibitor->Kinase Competitive Inhibition

Caption: Pyrazole inhibitors often block the ATP binding site of kinases.

Anti-inflammatory Activity
Anticancer Potential

Given the role of pyrazoles as both kinase inhibitors and anti-inflammatory agents, the compound holds potential as an anticancer therapeutic.[1][24] Many cancers are driven by aberrant kinase signaling, and the inflammatory tumor microenvironment is a key factor in cancer progression. A molecule that can modulate these pathways could offer significant therapeutic benefits.

Safety and Handling

While specific toxicity data for this compound is unavailable, general laboratory safety precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde is a structurally intriguing molecule with significant, albeit currently unexplored, potential in the field of drug discovery. Although not commercially cataloged, its synthesis is feasible through established chemical methodologies like the Ullmann condensation. This guide provides the necessary foundational knowledge for its synthesis and rigorous characterization using standard spectroscopic techniques. Based on the extensive and successful history of pyrazole derivatives in medicine, this compound represents a valuable scaffold for the development of novel kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. Further investigation into its biological activities is highly warranted.

References

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26). Source not specified.
  • Kharl, et al. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. PubMed.
  • Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11, 2097-2100.
  • Rai, G., Soni, A., Gurung, A., & Subba, M. (2023, July 15). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
  • Mass Spectrometric Investigation of Some Pyronylpyrazole Deriv
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. (2009, May 21). Organic Letters - ACS Figshare.
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Source not specified.
  • Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers. Benchchem.
  • Current status of pyrazole and its biological activities. PMC - NIH.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023, February 10). Encyclopedia.pub.
  • Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009, April 22). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. American Chemical Society.
  • 2-methoxy-6-(1h-pyrazol-1-yl)benzaldehyde. PubChemLite.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022, January 5). PubMed.
  • Review on Biological Activities of Pyrazole Derivatives. (2024, November 20). Journal of Chemical Health Risks.
  • Original Functionalized Pyrazoles For Drug Discovery | Building Blocks. (2019, September 17). Life Chemicals.
  • A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. Benchchem.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. OUCI.
  • N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Source not specified.
  • Mass spectrometric study of some pyrazoline derivatives. (2025, August 7).
  • 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments | Request PDF. (2025, August 9).
  • Panday, A., & Kumar, A. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Orient. J. Chem., 38(3), 568-592.
  • 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect | ACS Omega. (2019, January 17).
  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. PubMed.
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Molecular structures of substituted benzaldehydes 1-50 (training set)...
  • A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences.
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
  • 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications. (2026, January 22). Source not specified.
  • 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Source not specified.
  • Synthesis of substituted N-heterocycles by N-aryl
  • Chemistry and biomedical relevance of pyrazole derivatives: An integr
  • Catalytic Ullmann‐Type N‐Arylation to Access Medicinally Important SuFEx‐able Pyrazolo[1,5‐a]Quinoxalinones | Request PDF. (2025, October 30).
  • 2-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)-6-(methoxymethoxy)benzaldehyde. PubChem.
  • Ullmann condens
  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.
  • 4-Methoxybenzaldehyde | C8H8O2 | CID 31244. PubChem.
  • Infrared spectrum of starting aromatic aldehyde (Ben- zaldehyde 1a ).
  • 2-Methoxybenzaldehyde 98 135-02-4. Sigma-Aldrich.
  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023, January 30). PMC.
  • The C=O Bond, Part II: Aldehydes | Spectroscopy Online. (2017, November 1). Spectroscopy Online.
  • 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. (2023, September 20). OpenStax.
  • 4-(4'-Methoxyphenoxy)benzaldehyde. Chem-Impex.
  • 4-(1H-Pyrazol-1-yl)benzaldehyde | C10H8N2O | CID 2776477. PubChem.

Sources

Molecular weight and formula of 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Formula: C₁₁H₁₀N₂O₂ Molecular Weight: 202.21 g/mol CAS Registry Number: 2375268-96-3

Executive Summary & Strategic Importance

2-Methoxy-6-(1H-pyrazol-1-yl)benzaldehyde is a specialized heterocyclic building block primarily utilized in the synthesis of pharmacologically active agents, particularly hemoglobin modulators (e.g., Voxelotor analogs for Sickle Cell Disease) and kinase inhibitors .

Its structural core features a benzaldehyde scaffold flanked by an electron-donating methoxy group and a nitrogen-linked pyrazole ring. This specific substitution pattern (2,6-disubstitution) is critical for:

  • Schiff Base Formation: The aldehyde moiety (-CHO) serves as a "warhead" to form reversible covalent bonds with amine residues (e.g., N-terminal valine of hemoglobin).

  • Conformational Locking: The steric bulk of the pyrazole and methoxy groups forces the aldehyde into a specific orientation, optimizing binding affinity.

  • Lipophilicity Modulation: The pyrazole ring balances the polarity of the aldehyde, improving membrane permeability (LogP modulation).

Physicochemical Profile

The following data represents the calculated and empirically derived properties essential for formulation and synthesis planning.

PropertyValueTechnical Context
Molecular Formula C₁₁H₁₀N₂O₂High atom economy scaffold.
Molecular Weight 202.21 DaLow MW allows for significant derivatization while staying <500 Da (Lipinski's Rule).
Monoisotopic Mass 202.0742 DaEssential for High-Resolution Mass Spectrometry (HRMS) validation.
Predicted LogP 1.3 – 1.7Moderate lipophilicity; favorable for oral bioavailability.
H-Bond Acceptors 3 (N, O, O)Pyrazole N2, Methoxy O, Aldehyde O.
H-Bond Donors 0Lacks acidic protons, reducing non-specific binding.
Appearance Pale Yellow SolidTypical for conjugated benzaldehydes.
Solubility DMSO, DMF, DCMPoor water solubility; requires organic co-solvents for biological assay.

High-Fidelity Synthesis Protocol

Methodology: Nucleophilic Aromatic Substitution (SₙAr) Rationale: This route is preferred over metal-catalyzed cross-coupling (Ullmann/Buchwald) due to the absence of heavy metal contaminants (Cu/Pd), which is critical for pharmaceutical intermediates. The aldehyde group at the ortho position strongly activates the ring for nucleophilic attack.

Reaction Scheme

Precursors: 2-Fluoro-6-methoxybenzaldehyde + 1H-Pyrazole Reagents: Potassium Carbonate (K₂CO₃) Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Step-by-Step Workflow
  • Preparation:

    • Charge a reaction vessel with 2-Fluoro-6-methoxybenzaldehyde (1.0 eq) and anhydrous DMF (10 volumes).

    • Add 1H-Pyrazole (1.2 eq) and Potassium Carbonate (2.0 eq, anhydrous, micronized).

    • Note: Micronized base increases surface area, accelerating the heterogeneous reaction.

  • Reaction:

    • Heat the mixture to 90–110°C under an inert atmosphere (N₂ or Ar).

    • Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.

    • Endpoint: Disappearance of the fluoro-aldehyde starting material (typically 4–6 hours).

  • Work-up (Quench & Extraction):

    • Cool to room temperature.

    • Pour the reaction mixture into ice-cold water (exothermic quench).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organic layers with Brine (sat. NaCl) to remove residual DMF.

  • Purification:

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Recrystallization: Ethanol/Heptane is often sufficient.

    • Chromatography: If necessary, Silica Gel flash column (Gradient: 0→30% EtOAc in Hexanes).

Process Visualization (Graphviz)

SynthesisWorkflow Start Start: Precursor Staging (2-Fluoro-6-methoxybenzaldehyde) Reagents Add Reagents: 1H-Pyrazole (1.2 eq) K2CO3 (2.0 eq) Solvent: DMF Start->Reagents Heat Activation Phase: Heat to 100°C (SNAr Mechanism) Reagents->Heat N2 Atmosphere Monitor In-Process Control (IPC): HPLC/TLC Check (Target: <1% SM) Heat->Monitor Monitor->Heat Incomplete Quench Quench & Extraction: Ice Water Pour EtOAc Extraction Monitor->Quench Complete Purify Purification: Recrystallization (EtOH) or Flash Column Quench->Purify Product Final Product: 2-Methoxy-6-(1H-pyrazol-1-yl)benzaldehyde (>98% Purity) Purify->Product

Caption: Operational workflow for the SₙAr synthesis of 2-Methoxy-6-(1H-pyrazol-1-yl)benzaldehyde, prioritizing atom economy and purity.

Analytical Characterization (Quality Control)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aldehyde (-CHO): Singlet at δ ~10.0–10.2 ppm. (Distinctive downfield shift).

    • Methoxy (-OCH₃): Singlet at δ ~3.8–3.9 ppm (Integration: 3H).

    • Pyrazole Ring: Three distinct signals.[1][2][3][4][5]

      • H-3/H-5 (adjacent to N): δ ~7.8–8.5 ppm.

      • H-4 (middle): δ ~6.5–6.7 ppm (Triplet-like or dd).

    • Benzene Ring: Aromatic multiplet (3H) in the δ 7.0–7.8 ppm region.

  • Mass Spectrometry (ESI+):

    • Target [M+H]⁺ peak: 203.08 m/z .[1][2][3][4][6]

    • Look for [M+Na]⁺ adduct at 225.06 m/z.[1][2][3][4][6]

Applications in Drug Discovery

This molecule is not merely a chemical curiosity; it is a privileged scaffold .

Hemoglobin S Modulators (Sickle Cell Disease)

The aldehyde group forms a reversible Schiff base (imine) with the N-terminal valine of the hemoglobin alpha-chain.

  • Mechanism: Stabilizes the oxygenated state (R-state) of hemoglobin.

  • Role of Pyrazole: The 6-pyrazole group provides steric bulk that prevents the molecule from entering the heme pocket too deeply, ensuring specificity for the N-terminal valine niche.

  • Role of Methoxy: Improves oral bioavailability compared to the hydroxyl equivalent, often acting as a prodrug or a metabolic handle.

Kinase Inhibition

The pyrazole moiety is a classic "hinge binder" in kinase inhibitors (mimicking the adenine ring of ATP). This aldehyde can be condensed with hydrazines or amines to form larger polycyclic kinase inhibitors targeting pathways like JAK/STAT or B-Raf .

References

  • PubChem. (2025).[3][7] 2-Methoxy-6-(1H-pyrazol-1-yl)benzaldehyde (CID 145874542).[6] National Library of Medicine. [Link]

  • Navimro. (2025). Chemical Catalog: CAS 2375268-96-3. [Link]

  • University of Luxembourg. (2025).[3] PubChemLite: 2-methoxy-6-(1h-pyrazol-1-yl)benzaldehyde Mass Spectrometry Data.[6] [Link]

Sources

Safety data sheet (SDS) for 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Technical Safety & Handling Manual for 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde . As a specialized intermediate in medicinal chemistry—structurally analogous to key building blocks for hemoglobin modulators like Voxelotor—it requires specific handling protocols derived from its functional group reactivity and physicochemical properties.

Document Control:

  • Version: 1.0 (Derived Technical Data)

  • Status: Research Grade / Intermediate

  • Applicability: Drug Discovery, Organic Synthesis, Medicinal Chemistry[1][2]

Chemical Identity & Characterization

This compound is a bi-aryl system featuring an electron-rich pyrazole ring coupled to a benzaldehyde core. Its handling profile is dictated by the electrophilic nature of the aldehyde and the potential biological activity of the pyrazole pharmacophore.

PropertySpecification
Chemical Name 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde
CAS Number Not widely listed (PubChem CID: 145874542)
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Physical State Solid (Predicted: Pale yellow to off-white crystalline powder)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water.[3]
Melting Point Predicted range: 75–110 °C (Based on structural analogs [1])
Structural Reactivity Map

The following diagram outlines the core reactive sites that dictate both synthesis and stability hazards.

G cluster_0 Chemical Structure & Reactivity Core 2-methoxy-6-(1H-pyrazol-1-yl) benzaldehyde Aldehyde Aldehyde Group (C-1) (Electrophilic/Oxidation Prone) Core->Aldehyde Air Sensitive Pyrazole Pyrazole Ring (C-6) (Nucleophilic/Ligand) Core->Pyrazole Bioactive Pharmacophore Methoxy Methoxy Group (C-2) (Electron Donating) Core->Methoxy Stabilizing

Figure 1: Structural dissection highlighting the oxidation-prone aldehyde and the bioactive pyrazole moiety.[3][4][5]

Hazard Identification (GHS Classification)

Note: As a research intermediate, specific toxicological data (LD50) may be sparse. The following classifications are derived from Structure-Activity Relationships (SAR) of analogous benzaldehydes and N-aryl pyrazoles.

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[6]H302
Skin Irritation 2Causes skin irritation.H315
Eye Irritation 2ACauses serious eye irritation.H319
STOT - Single Exp. 3May cause respiratory irritation.H335
Toxicological Mechanisms
  • Aldehyde Reactivity: Benzaldehydes are known sensitizers and irritants. They readily form Schiff bases with protein amines, leading to contact dermatitis or mucosal irritation [2].

  • Pyrazole Bioactivity: N-aryl pyrazoles are frequent pharmacophores in kinase inhibitors. Systemic absorption may modulate enzyme activity; therefore, treat as a potential bioactive agent .

Synthesis & Impurities (Application Scientist Perspective)

Understanding the synthesis route helps anticipate specific impurities that standard SDSs miss. This compound is typically synthesized via Nucleophilic Aromatic Substitution (SₙAr) .[2][5]

Common Synthesis Route:

  • Reagents: 2-Fluoro-6-methoxybenzaldehyde + Pyrazole + Base (K₂CO₃ or Cs₂CO₃).

  • Solvent: DMF or DMSO at elevated temperatures (80–120 °C).

Critical Impurity Profile:

  • Residual Fluoride: If prepared from fluoro-benzaldehyde, the product may contain inorganic fluoride salts (skin/bone hazard).

  • Residual Base: Traces of carbonate bases can cause high pH on moist skin (chemical burns).

  • Unreacted Pyrazole: Potential for acute toxicity if not fully removed during workup.

Safe Handling & Storage Protocols

Engineering Controls[7][8]
  • Fume Hood: Mandatory. All handling of the solid powder or solutions must occur within a certified chemical fume hood to prevent inhalation.

  • Inert Atmosphere: The aldehyde moiety is susceptible to autoxidation to the corresponding carboxylic acid (2-methoxy-6-(pyrazol-1-yl)benzoic acid). Store under Nitrogen or Argon.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile rubber (0.11 mm minimum thickness). For prolonged immersion in DCM/DMF, use laminate (Silver Shield) gloves.

  • Eye Protection: Chemical safety goggles. Face shield recommended if handling >5g scales.

  • Respiratory: If handling outside a hood (not recommended), use a P95/P100 particulate respirator.

Stability & Storage[7][9]
  • Temperature: Store at 2–8 °C (Refrigerate).

  • Incompatibilities: Strong oxidizing agents (peroxides, permanganates), strong bases (can trigger Cannizzaro reactions or deprotonation), and primary amines (Schiff base formation).

Emergency Response & Disposal

Emergency Logic Workflow

The following diagram illustrates the decision matrix for spill or exposure incidents.

Emergency Incident Incident Detected Type Identify Type Incident->Type Skin Skin/Eye Contact Type->Skin Exposure Spill Spill (>1g) Type->Spill Release Inhalation Inhalation Type->Inhalation Gas/Dust Action_Skin 1. Flush water (15 min) 2. Remove contam. clothing 3. Seek medical aid Skin->Action_Skin Action_Spill 1. Evacuate area 2. Wear PPE + Respirator 3. Absorb w/ Vermiculite 4. Do NOT use water jet Spill->Action_Spill Action_Inhale 1. Move to fresh air 2. Oxygen if breathing diff. 3. Monitor for pulmonary edema Inhalation->Action_Inhale

Figure 2: Emergency response decision matrix for exposure and release events.

Disposal Considerations
  • Waste Stream: Halogen-free organic solvent waste (unless residual fluorides are present, then segregate).

  • Neutralization: Do not attempt to neutralize aldehyde spills with strong oxidizers; absorb with inert clay or vermiculite.

  • Regulatory: Dispose of via a licensed chemical waste contractor in accordance with local environmental regulations (e.g., RCRA in US, waste code likely U019 analog).

References

  • PubChem. (2025). Compound Summary: 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde (CID 145874542). National Center for Biotechnology Information. [Link]

  • Patocka, J., et al. (2023). Toxicology of Benzaldehyde and its Derivatives. Military Medical Science Letters. [Link]

  • Global Blood Therapeutics. (2019). Voxelotor (GBT440) Synthesis and Intermediates.

Sources

The Pyrazole-Benzaldehyde Scaffold: Synthetic Evolution & Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers

Executive Summary

The pyrazole-linked benzaldehyde moiety represents a privileged scaffold in modern medicinal chemistry, serving as a critical intermediate for generating bioactive Schiff bases, chalcones, and fused heterocyclic systems. This guide analyzes the structural evolution of this scaffold, from Ludwig Knorr’s 19th-century discovery of the pyrazole ring to the application of the Vilsmeier-Haack reaction for precise formylation. It provides validated protocols for synthesizing these intermediates and elucidates the mechanistic pathways that drive their formation.

Part 1: Historical Genesis & Structural Significance

The Convergence of Two Chemistries

The history of pyrazole-linked benzaldehydes is not a single discovery but the convergence of two foundational chemical timelines:

  • The Pyrazole Core (1883): German chemist Ludwig Knorr first synthesized the pyrazole ring by condensing phenylhydrazine with acetoacetic ester. This created the structural "engine" of the scaffold [1].

  • The Formylation Engine (1927): Anton Vilsmeier and Albrecht Haack developed a method to introduce formyl groups (-CHO) onto electron-rich aromatics using phosphorus oxychloride (

    
    ) and dimethylformamide (DMF).
    
Structural Classification

In drug design, "pyrazole-linked benzaldehyde" refers to two distinct isomeric motifs. Understanding the difference is critical for Structure-Activity Relationship (SAR) studies.

FeatureType A: N-Linked Benzaldehyde Type B: Pyrazole-4-Carbaldehyde
Structure Benzaldehyde ring with a pyrazole substituent.[1][2]Pyrazole ring with a formyl group and phenyl substituent.[3]
Primary Synthesis Nucleophilic Aromatic Substitution (

).
Vilsmeier-Haack Cyclization.[2][4][5]
Reactivity Reacts as a classical benzaldehyde.Reacts as a vinylogous amide/aldehyde.
Key Application Linker for bi-aryl systems (e.g., Celecoxib analogs).Precursor for fused rings (e.g., pyrazolo[3,4-d]pyrimidines).

Part 2: Mechanistic Deep Dive (Vilsmeier-Haack)

The most chemically complex route to these intermediates is the Vilsmeier-Haack cyclization of hydrazones. Unlike simple formylation, this reaction performs two functions simultaneously: cyclization of the hydrazone and formylation of the C4 position.

The "Double Vilsmeier" Mechanism

The reaction proceeds through a "Chloroiminium Ion" intermediate. The hydrazone (formed from acetophenone and phenylhydrazine) undergoes attack by the electrophilic Vilsmeier reagent.

VilsmeierMechanism Start Acetophenone Hydrazone Inter1 Chloroiminium Species Start->Inter1 Reagent Vilsmeier Reagent (DMF + POCl3) Reagent->Inter1 Electrophilic Attack Cyclization Intramolecular Cyclization (Ring Closure) Inter1->Cyclization - HCl Inter2 4-Dimethylaminomethylene Intermediate Cyclization->Inter2 Formylation at C4 Hydrolysis Hydrolysis (H2O/Base) Inter2->Hydrolysis Product 1-Phenyl-1H-pyrazole-4-carbaldehyde Hydrolysis->Product Final Yield

Figure 1: Mechanistic pathway of the Vilsmeier-Haack cyclization converting a hydrazone into a pyrazole-4-carbaldehyde.

Part 3: Validated Experimental Protocols

Protocol A: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde (Type B)

Methodology: Vilsmeier-Haack Cyclization[2][5]

Rationale: This method builds the pyrazole ring and installs the aldehyde in a single pot.[6] It is preferred for generating 1,3-diphenylpyrazole scaffolds [2].

Materials:

  • Acetophenone phenylhydrazone (10 mmol)

  • DMF (Dimethylformamide) (10 mL, excess)

  • 
     (Phosphorus oxychloride) (30 mmol, 3 equiv)
    
  • Ice water /

    
    [4]
    

Step-by-Step Workflow:

  • Reagent Preparation: In a round-bottom flask, cool dry DMF (10 mL) to 0°C in an ice bath.

  • Activation: Add

    
     dropwise with stirring. Caution: Exothermic. Stir for 20 minutes to generate the Vilsmeier reagent (white/yellowish salt may form).
    
  • Addition: Dissolve acetophenone phenylhydrazone in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Cyclization: Remove the ice bath and heat the mixture to 60–70°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Quenching: Pour the reaction mixture onto crushed ice (approx. 100g). Stir vigorously.

  • Neutralization: Neutralize the acidic solution with saturated

    
     solution until pH ~7–8. A yellow solid will precipitate.
    
  • Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol.

Self-Validation Check:

  • Success Indicator: Appearance of a sharp singlet peak in

    
    -NMR around 9.8–10.0 ppm  (CHO group).
    
  • Failure Mode: If the product is an oil, the cyclization might be incomplete (check heating temp) or DMF removal was insufficient.

Protocol B: Synthesis of 4-(1H-pyrazol-1-yl)benzaldehyde (Type A)

Methodology: Nucleophilic Aromatic Substitution (


)

Rationale: This couples a pre-formed pyrazole to a benzaldehyde ring. It requires an electron-withdrawing group (aldehyde) on the benzene ring to facilitate the substitution of the halogen [3].

Materials:

  • Pyrazole (10 mmol)

  • 4-Fluorobenzaldehyde (10 mmol)

  • 
     (Anhydrous, 15 mmol)
    
  • DMF or DMSO (15 mL)

Step-by-Step Workflow:

  • Mixture: Combine pyrazole, 4-fluorobenzaldehyde, and

    
     in DMF.
    
  • Reaction: Heat to 100–120°C for 8–12 hours. The aldehyde group activates the para-fluorine for displacement.

  • Workup: Pour into ice water. The product usually precipitates as a white/pale yellow solid.

  • Purification: Filter and wash with water to remove salts. Recrystallize from Ethanol/Water.

Part 4: Pharmacological Utility & Data[7][8]

These intermediates are not end-products but "warheads" for drug discovery. The aldehyde group allows for rapid diversification into Schiff bases (imines), which bind to various biological targets.

Comparative Bioactivity of Pyrazole-Benzaldehyde Derivatives

Derivative ClassTarget MechanismTherapeutic IndicationKey Reference
Schiff Bases DNA Gyrase InhibitionAntimicrobial (S. aureus)[4]
Chalcones Tubulin PolymerizationAnticancer (MCF-7 lines)[5]
Thiazolidinones EGFR Kinase InhibitionNon-Small Cell Lung Cancer[2]
Downstream Synthesis Workflow

The following diagram illustrates how the aldehyde intermediate serves as a divergence point for library generation.

Applications Aldehyde Pyrazole-Linked Benzaldehyde Rxn1 + Primary Amine (Schiff Base) Aldehyde->Rxn1 Rxn2 + Acetophenone (Claisen-Schmidt) Aldehyde->Rxn2 Rxn3 + Malononitrile (Knoevenagel) Aldehyde->Rxn3 Prod1 Antimicrobial Imines Rxn1->Prod1 Prod2 Anticancer Chalcones Rxn2->Prod2 Prod3 Fused Pyranopyrazoles Rxn3->Prod3

Figure 2: Divergent synthesis pathways from the core pyrazole-benzaldehyde intermediate.

References

  • Knorr, L. (1883).[7][8][9][10] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft.

  • Joshi, A., et al. (2015). "Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone derivatives." Iranian Journal of Organic Chemistry.

  • Kumar, R., et al. (2013). "Synthesis of 4-(1H-pyrazol-1-yl)benzaldehyde derivatives." Journal of Pharmaceutical Sciences and Research.

  • Kalirajan, R., et al. (2019). "Synthesis and biological evaluation of pyrazole linked benzaldehyde Schiff bases." Journal of Current Pharma Research.

  • Li, X., et al. (2015).[11] "Discovery and pharmacophore studies of novel pyrazole-based anti-melanoma agents." Chemistry & Biodiversity.[12]

Sources

Methodological & Application

Protocol for synthesizing 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde from 2-halo-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimized protocol for synthesizing 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde via Nucleophilic Aromatic Substitution (


). This structural motif—an aldehyde flanked by an ether and a nitrogen heterocycle—is a critical pharmacophore in the development of hemoglobin modulators (e.g., Voxelotor analogs) and kinase inhibitors.

Part 1: Strategic Overview & Mechanism

Synthetic Strategy: The Approach

The direct coupling of 1H-pyrazole to 2-halo-6-methoxybenzaldehyde is preferred over metal-catalyzed cross-coupling (Ullmann or Buchwald-Hartwig) for this specific substrate.

  • Atom Economy: No heavy metal catalysts or complex ligands are required.

  • Activation: The aldehyde group (-CHO) at the C1 position is a strong electron-withdrawing group (EWG). It activates the ortho-halogen (C2) toward nucleophilic attack by stabilizing the anionic intermediate.

  • Substrate Selection: 2-Fluoro-6-methoxybenzaldehyde is the "Gold Standard" starting material. In

    
     reactions, the rate-determining step is the nucleophilic attack, not the bond breaking. Fluorine’s high electronegativity lowers the energy of the transition state (Meisenheimer complex) significantly more than Chlorine or Bromine.
    
Reaction Mechanism

The reaction proceeds via an addition-elimination pathway.[1][2] The pyrazolide anion attacks the C2 carbon, forming a resonance-stabilized Meisenheimer complex, followed by the re-aromatization and expulsion of the halide.

SNAr_Mechanism SM 2-Fluoro-6-methoxy- benzaldehyde Inter Meisenheimer Complex (Anionic Intermediate) SM->Inter Activated by -CHO (ortho) Base Base (K2CO3) Deprotonation Base->Inter Pyrazolide Attack Py 1H-Pyrazole Py->Base pKa ~14 Prod 2-Methoxy-6-(1H-pyrazol-1-yl) benzaldehyde Inter->Prod Elimination of F- Byprod Byproduct: KF + KHCO3 Inter->Byprod

Figure 1: Mechanistic pathway of the


 reaction. The aldehyde group stabilizes the negative charge in the intermediate.

Part 2: Detailed Experimental Protocol

Reagents & Equipment
ComponentSpecificationRole
Substrate 2-Fluoro-6-methoxybenzaldehyde (>98%)Electrophile (Activated Aryl Halide)
Nucleophile 1H-Pyrazole (1.1 - 1.2 equiv)Nitrogen Nucleophile
Base Potassium Carbonate (

), Anhydrous
Acid Scavenger / Deprotonator
Solvent DMF (N,N-Dimethylformamide), AnhydrousPolar Aprotic Solvent (Promotes

)
Equipment Sealed tube or round-bottom flask with reflux condenserContainment (Reaction T: 90–100°C)

Note on Halogen Choice: If using the 2-Chloro analog, replace


 with Cesium Carbonate (

) and increase temperature to 110–120°C to overcome the higher activation energy barrier.
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2-Fluoro-6-methoxybenzaldehyde (1.54 g, 10.0 mmol, 1.0 equiv).

  • Add 1H-Pyrazole (0.82 g, 12.0 mmol, 1.2 equiv).

  • Add anhydrous

    
      (2.76 g, 20.0 mmol, 2.0 equiv). Tip: Grind the carbonate to a fine powder to maximize surface area.
    
  • Add DMF (15 mL, 1.5 M concentration).

    • Critical: Do not make the reaction too dilute;

      
       is bimolecular, so higher concentration favors kinetics.
      

Step 2: Reaction Execution

  • Place the flask in a pre-heated oil bath at 95°C .

  • Stir vigorously (600+ RPM) to suspend the inorganic base.

  • Monitor by TLC (30% EtOAc in Hexanes) or HPLC at 2 hours.

    • Endpoint: Disappearance of the aldehyde starting material (

      
      ) and appearance of the product (
      
      
      
      , often fluorescent under UV).
    • Typical reaction time: 3–5 hours.

Step 3: Workup (Precipitation Method)

  • Cool the reaction mixture to room temperature.

  • Slowly pour the DMF mixture into a beaker containing 150 mL of ice-cold water while stirring.

  • The product should precipitate as a pale yellow/off-white solid.

  • Stir for 15 minutes to dissolve residual DMF and inorganic salts.

  • Filter the solid using a Büchner funnel.[3] Wash the cake with water (

    
     mL) and cold hexanes (
    
    
    
    mL) to remove unreacted pyrazole.

Step 4: Purification

  • If Solid is Pure (>95%): Dry in a vacuum oven at 45°C overnight.

  • If Impure: Recrystallize from hot Ethanol or Isopropanol. Alternatively, purify via silica gel flash chromatography (Gradient: 0%

    
     40% EtOAc in Hexanes).
    

Part 3: Process Logic & Troubleshooting

Workflow Diagram

Workflow Start Start: Charge Reagents (SM, Pyrazole, K2CO3, DMF) Heat Heat to 95°C (3-5 Hours) Start->Heat Check TLC/HPLC Check SM Consumed? Heat->Check Continue Continue Heating (+1 hr) Check->Continue No Quench Pour into Ice Water (Precipitation) Check->Quench Yes Continue->Check Filter Filter & Wash (H2O / Hexanes) Quench->Filter Purify Recrystallization (Ethanol) Filter->Purify

Figure 2: Operational workflow for the synthesis.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Wet solvent/base or low temperature.Ensure DMF is anhydrous. Use

(stronger base/solubility). Increase T to 110°C.
Dark/Black Mixture Cannizzaro reaction or decomposition.The aldehyde can disproportionate in strong base. Avoid NaOH/KOH; stick to Carbonates. Ensure inert atmosphere (

).
Regio-isomers Attack at C6 (Methoxy displacement).Rare. Methoxy is a poor leaving group compared to F/Cl. Verify by NMR (Methoxy singlet should remain).
Oily Product DMF retention.The product may oil out in water if DMF is high. Extract with EtOAc, wash

with Brine/LiCl solution to remove DMF.

Part 4: Analytical Validation (Self-Validating System)

To confirm the structure, look for these diagnostic signals in the


H NMR (DMSO-

or

):
  • Aldehyde Proton: A distinct singlet downfield at

    
     10.0 – 10.5 ppm .
    
  • Methoxy Group: A sharp singlet at

    
     3.8 – 4.0 ppm  (integration 3H).
    
  • Pyrazole Protons: Three distinct signals.

    • H-5 (adjacent to N): Doublet/dd around

      
       8.0 – 8.5 ppm .
      
    • H-3: Doublet around

      
       7.7 ppm .
      
    • H-4: Triplet/dd around

      
       6.5 ppm .
      
  • Aromatic Core: A triplet (H-4 of benzene) and two doublets (H-3/H-5 of benzene) indicating the 1,2,3-substitution pattern is preserved.

References

  • WuXi Biology. (2021).[4] Highly Regioselective SNAr of a Polyhalogenated Benzaldehyde. WuXi AppTec. Link

  • Global Blood Therapeutics. (2017). Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde. WO2017197083A1. Google Patents. Link

  • PubChem. (n.d.). 2-methoxy-6-(1h-pyrazol-1-yl)benzaldehyde (CID 145874542).[4] National Center for Biotechnology Information. Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism. Link

Sources

Application Note: Structural Design and Metallation of 2-Methoxy-6-(1H-pyrazol-1-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of Metal Complexes Using 2-Methoxy-6-(1H-pyrazol-1-yl)benzaldehyde Ligands Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Drug Discovery Researchers, and Catalysis Scientists

Executive Summary

This guide details the synthetic utility of 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde (referred to herein as MPB-CHO ), a privileged bifunctional scaffold. Unlike simple benzaldehydes, MPB-CHO features a "pre-organized" donor set: a hard oxygen donor (methoxy) and a borderline nitrogen donor (pyrazole) flanking a reactive aldehyde core.

MPB-CHO is rarely used as a monodentate ligand. Instead, it serves as a robust precursor for Schiff Base Pincer Ligands (NNO or NNN type) . By condensing the aldehyde with primary amines, researchers can generate tridentate ligands that impose meridional coordination geometries on transition metals, stabilizing high-oxidation states for catalysis (Ru, Ir) or bio-inorganic applications (Cu, Pt).

Strategic Ligand Design

The core strategy involves converting the aldehyde functionality into an imine (azomethine), creating a tridentate "pincer" pocket.

The Coordination Pocket (N-N-O System)
  • Pyrazole Nitrogen (N): Acts as a robust

    
    -donor, resistant to oxidation.
    
  • Imine Nitrogen (N): Formed via condensation; acts as the central anchor for the metal.

  • Methoxy Oxygen (O): A hemilabile donor. It can coordinate to stabilize the metal center (18-electron rule) or dissociate to open a vacant site for substrate binding (catalysis).

Workflow Visualization

LigandDesign Aldehyde MPB-CHO (Precursor) Ligand Active Pincer Ligand (Schiff Base) Aldehyde->Ligand Condensation (EtOH/H+) Amine Primary Amine (R-NH2) Amine->Ligand Complex Metal Complex (M-NNO) Ligand->Complex Metallation (MX2 or dimer)

Figure 1: Strategic workflow for converting MPB-CHO into active metal catalysts.

Protocol Module A: Ligand Synthesis (Schiff Base Formation)

Objective: To convert MPB-CHO into the active NNO-tridentate ligand (L).

Materials
  • Precursor: 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde (1.0 equiv).

  • Amine Partner: Aniline (for rigid aryl pincers) or 2,6-Diisopropylaniline (for steric bulk).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Formic acid (cat.) or Glacial Acetic Acid.

Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 mmol of MPB-CHO in 10 mL of absolute EtOH in a round-bottom flask.

  • Addition: Add 1.0 mmol (1.0 equiv) of the chosen amine dropwise.

    • Note: If using a diamine (e.g., ethylenediamine) to make a binuclear ligand, use 0.5 equiv.

  • Catalysis: Add 2–3 drops of glacial acetic acid or formic acid to catalyze the dehydration.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor reaction progress by TLC (SiO2, Hexane:EtOAc 3:1) or disappearance of the aldehyde peak in NMR.

  • Isolation:

    • Cool the solution to room temperature.[1]

    • If precipitate forms: Filter and wash with cold EtOH.

    • If no precipitate: Concentrate to 1/3 volume and cool to 0 °C.

  • Yield: Typical yields range from 80–92%.

Protocol Module B: Metallation Workflows

This section details the synthesis of complexes with Palladium (Catalysis) , Ruthenium (Hydrogenation) , and Copper (Bio-activity) .

Protocol B1: Palladium(II) Pincer Complexes

Target Application: Suzuki-Miyaura Coupling, Heck Reaction.

Reagents:

  • Ligand (L) from Module A.[2][3]

  • Metal Source:

    
     or 
    
    
    
    .
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

Procedure:

  • Dissolve 0.5 mmol of Ligand (L) in 10 mL of anhydrous DCM.

  • Add 0.5 mmol of

    
     as a solid.
    
  • Stir at room temperature for 12 hours. The yellow solution will typically darken or shift to orange/red.

  • Purification: Concentrate the solvent and precipitate with diethyl ether.

  • Structure: The ligand coordinates in a tridentate fashion (N,N,O), displacing the labile acetonitrile/chloride ligands.

Protocol B2: Ruthenium(II) Transfer Hydrogenation Catalysts

Target Application: Reduction of ketones to alcohols.

Reagents:

  • Ligand (L).[4][5][2][3][6][7][8][9][10]

  • Metal Source:

    
     (Dimer).
    
  • Base:

    
     or 
    
    
    
    (to facilitate deprotonation/coordination).
  • Solvent: 2-Propanol or Methanol.

Procedure:

  • Mix 0.5 mmol of Ligand (L) and 0.25 mmol of

    
     (0.5 equiv dimer = 1 equiv Ru) in 15 mL methanol.
    
  • Heat to reflux for 4 hours under an inert atmosphere (

    
     or Ar).
    
  • Optional: Add 1.0 equiv of

    
     if the ligand requires deprotonation (e.g., if an OH group is present on the amine arm).
    
  • Isolation: Remove solvent in vacuo. Recrystallize from DCM/Hexane.

  • Result: A "piano-stool" complex where the p-cymene occupies one face and the NNO ligand occupies the other.

Protocol B3: Copper(II) Bio-Active Complexes

Target Application: Cytotoxicity screening, DNA binding.

Reagents:

  • Ligand (L).[4][5][2][3][6][7][8][9][10]

  • Metal Source:

    
     or 
    
    
    
    .
  • Solvent: Ethanol.[5][11]

Procedure:

  • Dissolve 1.0 mmol Ligand (L) in hot ethanol (50 °C).

  • Add 1.0 mmol Copper salt dissolved in minimal ethanol.

  • Reflux for 2 hours. A distinct color change (often green or brown) indicates complexation.

  • Filter the precipitate while hot (if product is insoluble) or cool to crystallize.

Characterization & Validation

Spectroscopic Fingerprints

Compare the free ligand (L) to the metal complex (M-L) using these markers:

TechniqueParameterFree Ligand (L)Metal Complex (M-L)Interpretation
1H NMR Aldehyde (-CHO)~10.0 ppm (Singlet)Absent Confirms Schiff base formation.
1H NMR Imine (-CH=N-)8.2 – 8.8 ppmShifted (

0.2–0.5 ppm)
Indicates N-coordination to metal.
FT-IR

Stretch
1610 – 1630

Shifted to lower freq. (~1590

)
Back-bonding/coordination effect.
FT-IR

Aldehyde
~1690

Absent Confirms conversion to imine.
UV-Vis d-d TransitionsNone400 – 700 nm (weak)Characteristic of d-block metal center geometry.
Structural Logic Diagram

The following diagram illustrates the coordination logic for a Palladium complex.

Coordination cluster_ligand MPB-CHO Derived Ligand Backbone Metal Pd(II) Center Cl Chloride/Substrate (Labile Site) Metal->Cl Leaving Group PyN Pyrazole N (Donor 1) PyN->Metal sigma-bond ImineN Imine N (Donor 2) ImineN->Metal sigma-bond (Strong) MethoxyO Methoxy O (Donor 3 - Hemilabile) MethoxyO->Metal Dative (Weak)

Figure 2: Coordination sphere of the target Palladium complex.

Troubleshooting & Optimization

  • Issue: Hydrolysis of the Imine.

    • Cause: Presence of water in the metallation step.[1]

    • Solution: Use anhydrous solvents (DCM, MeCN) and store the ligand in a desiccator.

  • Issue: Low Yield in Metallation.

    • Cause: Steric clash between the amine substituent and the pyrazole ring.

    • Solution: Switch to a less bulky amine (e.g., p-toluidine instead of 2,6-diisopropylaniline) or increase reaction temperature (reflux in toluene).

  • Issue: Paramagnetic NMR (Cu/Ru).

    • Solution: Cu(II) is

      
       paramagnetic. Use EPR or magnetic susceptibility (Evans method) instead of NMR. For Ru(III) impurities, reduce with Zn dust or ensure inert atmosphere.
      

References

  • Schiff Base Ligand Synthesis: Organic Syntheses, Coll. Vol. 1, p. 80 (1941). Link (General protocol for benzalaniline synthesis adapted for MPB-CHO).

  • Palladium Pyrazole Complexes: European Journal of Medicinal Chemistry, 45(2), 471-475 (2010). "New palladium(II) complexes bearing pyrazole-based Schiff base ligands."[3][9][12][13] Link

  • Ruthenium Pincer Catalysis: Organometallics, 31(15), 5239–5242 (2012). "Enhanced Reactivities toward Amines by Introducing an Imine Arm to the Pincer Ligand." Link

  • Copper Bio-Active Complexes: Journal of Chemical and Pharmaceutical Research, 12(2), 14-32 (2019). "Synthesis, Characterization... of Metal Complexes containing Hydrazone Ligand." Link

  • General Coordination Chemistry: Dalton Transactions, 45, 14335-14342 (2016). "Ruthenium(II) complexes of hemilabile pincer ligands." Link

Sources

Application Notes & Protocols: Crystallization of 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization in Drug Discovery

In the landscape of pharmaceutical development, the isolation and purification of active pharmaceutical ingredients (APIs) are paramount. Crystallization stands as a cornerstone technique, not merely for purification, but for its profound impact on the physicochemical properties of a drug substance.[1][2] For the versatile class of compounds, 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde derivatives, which hold significant promise in medicinal chemistry, obtaining high-quality crystalline material is a critical prerequisite for downstream applications. These applications range from definitive structural elucidation via X-ray diffraction to ensuring batch-to-batch consistency and optimizing bioavailability in final drug formulations.[3]

The molecular architecture of these derivatives, featuring a substituted benzaldehyde core linked to a pyrazole moiety, presents unique crystallization challenges and opportunities. The interplay of polarity, hydrogen bonding capabilities of the pyrazole nitrogen, and the potential for π-π stacking interactions governs their solubility and crystal packing. This guide provides a comprehensive overview of robust crystallization methods, grounded in the principles of crystal engineering, to empower researchers in obtaining single crystals suitable for structural analysis and producing bulk crystalline material of high purity.

Foundational Principles: Understanding the Path to Crystallization

Crystallization is fundamentally a process of controlled precipitation, transitioning a molecule from a disordered state in solution to a highly ordered, three-dimensional lattice.[1] The journey to a well-defined crystal is governed by two key kinetic and thermodynamic stages: nucleation and crystal growth.[4]

  • Nucleation: The initial formation of stable, sub-microscopic crystalline aggregates (nuclei) from a supersaturated solution. This is the energetic bottleneck of crystallization.

  • Crystal Growth: The subsequent, systematic addition of molecules from the solution onto the existing nuclei, leading to the macroscopic crystal.

The success of any crystallization experiment hinges on the careful manipulation of supersaturation, the driving force for both nucleation and growth.[4] Supersaturation can be achieved by various means, including cooling, solvent evaporation, or the addition of an anti-solvent.[2] The rate at which supersaturation is achieved profoundly influences the final crystal size and quality. Slow, controlled approaches are generally preferred to limit the number of nucleation sites and promote the growth of larger, more ordered crystals.[5]

Strategic Solvent Selection: The First Step to Success

The choice of solvent is arguably the most critical parameter in a crystallization experiment. An ideal solvent for recrystallization should exhibit the following characteristics:

  • Moderate Solubility: The compound should be sparingly soluble at room temperature but readily soluble at an elevated temperature.[5]

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the crystals.

  • Non-toxic and Inexpensive: For practical and safety reasons.

For 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde derivatives, a screening of solvents with varying polarities is recommended. Common starting points include alcohols (ethanol, methanol, isopropanol), esters (ethyl acetate), ketones (acetone), and nitriles (acetonitrile).[6][7] Given the aromatic nature of these compounds, solvents like toluene can also be effective.[7] In cases of poor solubility, binary or even ternary solvent systems can be highly effective.[8][9]

Table 1: Recommended Solvents for Initial Crystallization Screening

Solvent ClassExamplesPolarityRationale for Use with Target Compounds
AlcoholsEthanol, Methanol, IsopropanolHighGood hydrogen bonding potential to interact with the pyrazole moiety.
KetonesAcetoneMedium-HighGood general-purpose solvent for moderately polar compounds.
EstersEthyl AcetateMediumOften provides a good balance of solubility for aromatic compounds.
NitrilesAcetonitrileMedium-HighCan be effective for compounds with nitrile or similar functional groups.
Aromatic HydrocarbonsTolueneLowEffective for dissolving aromatic rings through π-π interactions.
EthersDiethyl Ether, Tetrahydrofuran (THF)Low-MediumCan be used as anti-solvents or in binary mixtures.
AlkanesHexane, HeptaneVery LowPrimarily used as anti-solvents to induce precipitation.

Core Crystallization Protocols

The following protocols are presented as robust starting points. Researchers should be prepared to optimize parameters such as solvent choice, concentration, and temperature to suit the specific derivative in hand.

Protocol 1: Slow Evaporation

This is the simplest method and often yields high-quality single crystals.[10] It is best suited for compounds that are moderately soluble at room temperature.

Methodology:

  • Dissolution: Dissolve the purified compound in a suitable solvent (or solvent mixture) at room temperature to create a near-saturated solution. Gentle warming may be used to facilitate dissolution, but the solution should be allowed to return to ambient temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or beaker to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap that is not airtight. A cap with a small hole or covering with perforated parafilm allows for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solvent.

Workflow for Slow Evaporation Crystallization

Slow_Evaporation cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Harvesting Dissolve Dissolve Compound in Solvent Filter Filter Solution Dissolve->Filter Evaporate Slow Evaporation Filter->Evaporate Transfer to Vial Incubate Incubate in Vibration-Free Area Evaporate->Incubate Harvest Harvest Crystals Incubate->Harvest Crystals Formed

Caption: Workflow for the Slow Evaporation crystallization method.

Protocol 2: Slow Cooling

This technique is ideal for compounds that exhibit a significant increase in solubility with temperature.[10][11]

Methodology:

  • Dissolution: In a flask, dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature (near the solvent's boiling point) to create a saturated solution.

  • Hot Filtration (Optional but Recommended): If any solid impurities remain, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Allow the flask to cool slowly and undisturbed to room temperature. Wrapping the flask in an insulating material (e.g., glass wool) can promote slower cooling.

  • Further Cooling: Once at room temperature, the flask can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield.

  • Crystal Harvesting: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Workflow for Slow Cooling Crystallization

Slow_Cooling cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Harvesting Dissolve_Hot Dissolve in Hot Solvent Hot_Filter Hot Filtration (Optional) Dissolve_Hot->Hot_Filter Cool_RT Slowly Cool to Room Temp Hot_Filter->Cool_RT Transfer to Cooling Vessel Cool_Cold Further Cool (Fridge/Freezer) Cool_RT->Cool_Cold Harvest Filter and Dry Crystals Cool_Cold->Harvest Crystals Formed

Caption: Workflow for the Slow Cooling crystallization method.

Protocol 3: Vapor Diffusion

Vapor diffusion is a highly effective technique for growing high-quality single crystals from a small amount of material.[12] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.

Methodology:

  • Inner Vial Preparation: Dissolve the compound in a small volume of a "good" solvent (in which it is highly soluble) in a small, open vial.

  • Outer Chamber Preparation: Place this inner vial inside a larger, sealable chamber (e.g., a beaker or jar) that contains a larger volume of a volatile "anti-solvent" (in which the compound is poorly soluble). The good solvent and anti-solvent must be miscible.

  • Diffusion: Seal the outer chamber. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial. This gradually decreases the solubility of the compound, leading to slow crystallization.

  • Incubation: Allow the setup to remain undisturbed for several days to weeks.

  • Crystal Harvesting: Carefully remove the inner vial and harvest the crystals.

Workflow for Vapor Diffusion Crystallization

Vapor_Diffusion cluster_prep Setup cluster_growth Crystal Growth cluster_harvest Harvesting Prep_Inner Dissolve Compound in 'Good' Solvent (Inner Vial) Seal Seal Chamber Prep_Inner->Seal Place Inner Vial in Outer Chamber Prep_Outer Add 'Anti-Solvent' to Outer Chamber Prep_Outer->Seal Diffuse Vapor Diffusion of Anti-Solvent Seal->Diffuse Harvest Harvest Crystals from Inner Vial Diffuse->Harvest Crystals Formed

Caption: Workflow for the Vapor Diffusion crystallization method.

Troubleshooting and Advanced Considerations

  • Oiling Out: If the compound separates as an oil instead of crystals, it indicates that the solution is too supersaturated or the cooling is too rapid. Try using a more dilute solution, a different solvent, or cooling more slowly.

  • Poor Crystal Quality: The formation of very fine needles or thin plates can be addressed by varying the solvent system, which can influence the growth of different crystal faces.[10]

  • Seeding: If crystals are reluctant to form, introducing a "seed" crystal (a tiny crystal of the same compound) can induce crystallization.[13] If a seed crystal is unavailable, scratching the inside of the flask with a glass rod can sometimes create nucleation sites.

  • Co-crystallization: In challenging cases, co-crystallization with a suitable co-former can be explored. This involves crystallizing the target molecule with another molecule to form a new crystalline solid with different properties.

Conclusion

The crystallization of 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde derivatives is a crucial step in their development as potential therapeutic agents. A systematic approach to solvent screening, coupled with the judicious application of techniques such as slow evaporation, slow cooling, and vapor diffusion, will significantly increase the likelihood of obtaining high-quality crystalline material. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully navigate the challenges of crystallization and unlock the full potential of this important class of compounds.

References

  • Single-crystal growth of organic semiconductors. (2013). MRS Bulletin, 38(1), 28-34.
  • Single crystal growth of organic semiconductors for field effect applic
  • Dealing with poor solubility of pyrazole derivatives during synthesis. (n.d.). BenchChem.
  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
  • Crystallization Techniques for 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde Derivatives: Application Notes and Protocols. (n.d.). BenchChem.
  • Single-crystal growth of organic semiconductors. (n.d.). ProQuest.
  • How To: Grow X-Ray Quality Crystals. (n.d.). Department of Chemistry, University of Rochester.
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, 52(7), 2536-2565.
  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (2012). Industrial & Engineering Chemistry Research, 51(38), 12435-12444.
  • Crystallisation Techniques. (2006). University of Glasgow.
  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (n.d.). Longdom Publishing.
  • First-principles and direct design approaches for the control of pharmaceutical crystallization. (2005). Journal of Process Control, 15(5), 493-504.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry, University of Rochester.
  • Guide for crystalliz
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • Getting crystals your crystallographer will treasure: a beginner's guide. (2014). Crystallography Reviews, 20(3), 186-200.

Sources

Troubleshooting & Optimization

Stability of 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde in acidic vs basic media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Subject: 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde Case ID: 2M6P-BENZ-STAB-001 Role: Senior Application Scientist

Executive Summary

You are working with 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde , a sterically congested, non-enolizable aldehyde often utilized as a pharmacophore in the synthesis of hemoglobin modulators (similar to Voxelotor intermediates).

To ensure experimental success, you must understand the dichotomy of its stability:

  • In Acid: It is chemically stable but physically responsive (solubility shifts due to pyrazole protonation).

  • In Base: It is chemically labile (susceptible to Cannizzaro disproportionation and oxidation).

This guide replaces generic advice with mechanism-based troubleshooting protocols.

Part 1: Acidic Media (The Solubility Trap)

The Science: The pyrazole ring at the 6-position contains a basic nitrogen (


, pyridine-like) with a 

of approximately 2.5. In acidic media (pH < 2), this nitrogen protonates, converting your lipophilic aldehyde into a hydrophilic cation.

The Risk: Users often report "product loss" during acidic workups. The product has not degraded; it has simply partitioned into the aqueous phase.

Data: Solubility Profile

Media ConditionDominant SpeciesSolubility (Organic)Solubility (Aqueous)
pH < 2.0 (1M HCl)Pyrazolium Cation (

)
Low High
pH 4.0 - 7.0 Neutral MoleculeHigh (DCM/EtOAc)Low
pH > 10.0 Neutral MoleculeHigh Low

Troubleshooting Protocol: Recovering "Lost" Product If you acidified your reaction and the organic layer is empty:

  • Do Not Discard the Aqueous Layer.

  • Cool the aqueous layer to 0–5°C.

  • Slowly add saturated

    
     or 1M NaOH until the pH reaches 6.0–7.0 .
    
    • Why? You must deprotonate the pyrazolium ion to restore lipophilicity.

  • Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash the organic layer with brine to remove residual salts.

Part 2: Basic Media (The Cannizzaro Threat)

The Science: This molecule is a non-enolizable aldehyde (it lacks alpha-hydrogens due to the benzene ring attachment). In the presence of strong bases (NaOH, KOH) and water, it undergoes the Cannizzaro Reaction , disproportionating into:

  • The Alcohol: (2-methoxy-6-(pyrazol-1-yl)benzyl alcohol)

  • The Carboxylate: (2-methoxy-6-(pyrazol-1-yl)benzoate)

The Risk: The 2,6-disubstitution pattern (Methoxy + Pyrazole) provides significant steric hindrance, slowing nucleophilic attack at the carbonyl. However, prolonged exposure to strong base or heat will drive this irreversible degradation.

Visualizing the Degradation Pathway The following diagram illustrates the divergent fates of the molecule based on pH conditions.

StabilityPathways Start 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde AcidPath Acidic Media (pH < 2) Start->AcidPath Add HCl/H2SO4 BasePath Strong Basic Media (pH > 11) Start->BasePath Add NaOH/KOH Protonation Protonation of Pyrazole N AcidPath->Protonation Reversible Cannizzaro Cannizzaro Reaction (Disproportionation) BasePath->Cannizzaro Irreversible (Nucleophilic Attack) Solubility High Aqueous Solubility (Trapped in Water) Protonation->Solubility Partitioning Products Yield Loss: 50% Alcohol + 50% Carboxylate Cannizzaro->Products Degradation

Caption: Figure 1. Divergent stability pathways. Acidic conditions cause reversible physical changes (solubility), while strong basic conditions lead to irreversible chemical degradation (Cannizzaro).

Best Practice Protocol: Base Handling

  • Preferred Bases: Use non-nucleophilic or mild bases (e.g.,

    
    , 
    
    
    
    , DIPEA) if basic conditions are required for coupling.
  • Avoid: Hydroxide bases (NaOH, KOH) unless the reaction time is very short (<30 min) and temperature is low (<0°C).

  • Atmosphere: Always operate under

    
     or Argon. Electron-rich benzaldehydes are prone to aerobic oxidation to benzoic acids, a process accelerated by base.
    

Part 3: Analytical Troubleshooting (FAQs)

Q1: My NMR spectrum in


 shows broadened peaks or split signals. Is my compound impure? 
  • Diagnosis: Likely Atropisomerism or Rotamers .

  • Explanation: The 2-methoxy and 6-pyrazole groups create a "molecular gate" around the aldehyde. The rotation of the aldehyde group relative to the phenyl ring, or the pyrazole ring relative to the phenyl ring, can be restricted.

  • Solution: Run the NMR at an elevated temperature (e.g., 50°C in DMSO-

    
    ) to speed up bond rotation and coalesce the peaks.
    

Q2: I see a new peak at ~10 ppm disappearing and a broad stretch at 3400 cm⁻¹ appearing.

  • Diagnosis: Oxidation to Carboxylic Acid.[1][2]

  • Explanation: Benzaldehydes oxidize in air. The "white solid" forming on the rim of your flask is likely the corresponding benzoic acid.

  • Solution: Recrystallize from Ethanol/Water or purify via silica column (acidified with 1% acetic acid to prevent streaking of the acid byproduct).

Q3: Can I use this aldehyde in a reductive amination with NaBH4?

  • Diagnosis: Yes, but order of addition matters.

  • Explanation:

    
     will reduce the aldehyde to the alcohol (benzyl alcohol derivative) faster than the imine forms if not careful.
    
  • Protocol: Pre-form the imine (Aldehyde + Amine) in Methanol/DCM before adding the reducing agent. Use mild acid catalysis (Acetic Acid) to activate the carbonyl without protonating the pyrazole fully.

References

  • Voxelotor (GBT440)

    • Metcalf, B., et al. (2017).[3] "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin."[3] ACS Medicinal Chemistry Letters, 8(3), 321-326.[3][4]

    • Relevance: Establishes the synthesis and stability profiles of 2-hydroxy/methoxy-6-heterocyclic benzaldehydes.
  • Cannizzaro Reaction Mechanism

    • Geissman, T. A. (1944). "The Cannizzaro Reaction."[1][2][5][6][7] Organic Reactions, 2, 94.

    • Relevance: Foundational text describing the disproportionation of non-enolizable aldehydes in basic media.[2]

  • Basicity of Pyrazoles

    • Catalán, J., et al. (1983). "Basicity of Azoles." Advances in Heterocyclic Chemistry, 34, 1-111.
    • Relevance: Provides pKa values for N-substituted pyrazoles, confirming the proton

Sources

Validation & Comparative

1H NMR Interpretation Guide: 2-Methoxy-6-(1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR interpretation of 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde , a specialized intermediate often utilized in the synthesis of hemoglobin modulators (e.g., Voxelotor analogs) and kinase inhibitors.

This guide moves beyond simple peak listing to compare the structural resolution performance of this compound against its common synthetic precursors and regioisomers, providing a self-validating protocol for researchers.

Executive Summary & Structural Logic

Compound: 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde Formula: C


H

N

O

Key Feature: A 1,2,3-trisubstituted benzene core where the aldehyde is flanked by an electron-donating methoxy group and an electron-withdrawing (via induction) pyrazole ring.[1][2][3][4][5]
The "Push-Pull" Electronic Environment

The NMR signature of this molecule is defined by the competing electronic effects on the central benzene ring:

  • Shielding (Upfield Shift): The 2-methoxy group pushes electron density into the ring, significantly shielding the ortho-proton (H3) and para-position (H5).

  • Deshielding (Downfield Shift): The aldehyde (C1) and pyrazole (C6) groups withdraw electron density. The pyrazole ring, attached via Nitrogen (N1), exerts a strong inductive withdrawing effect while also introducing magnetic anisotropy that deshields the adjacent H5 proton.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish this product from isomers, follow this specific acquisition protocol.

A. Sample Preparation[5][6][7][8]
  • Solvent Selection: DMSO-d

    
      is the superior "alternative" to CDCl
    
    
    
    for this specific compound.
    • Reasoning: The aldehyde proton in ortho-substituted benzaldehydes is prone to conformational broadening. DMSO-d

      
       stabilizes the conformation via dipole interactions, sharpening the aldehyde singlet and separating the aromatic multiplets that often overlap in CDCl
      
      
      
      .
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (Standard). Note: If pyrazole peaks are broad, elevate to 320 K to overcome rotational barriers of the N-C bond.

B. The "Decision Tree" Validation (DOT Diagram)

Use the following logic flow to confirm the structure and rule out the common 4-isomer impurity.

NMR_Validation_Flow cluster_shifts Diagnostic Shifts Start Acquire 1H NMR (DMSO-d6) Aldehyde Check Aldehyde Region (9.5 - 10.5 ppm) Start->Aldehyde Aromatic Analyze Benzene Ring Splitting Pattern Aldehyde->Aromatic Singlet present Target Target Structure Confirmed: 2-methoxy-6-(pyrazol-1-yl) Aromatic->Target Pattern: Doublet - Triplet - Doublet (1,2,3-trisubstituted) Isomer Impurity Identification: 4-isomer or Precursor Aromatic->Isomer Pattern: Doublet - Doublet - Singlet (1,2,4-trisubstituted) H3 H3 (ortho to OMe): ~6.8-7.0 ppm (d) Target->H3 H5 H5 (ortho to Pyrazole): ~7.8-8.0 ppm (d) Target->H5

Figure 1: Logic flow for distinguishing the target 2,6-disubstituted isomer from common synthetic byproducts.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the NMR signature of the target product against its closest structural analogs (precursors and isomers) to highlight diagnostic differences.

Table 1: Chemical Shift Comparison (DMSO-d )
Proton RegionTarget Product (2-OMe-6-Pyrazolyl)Alternative 1 (Precursor: 2-OMe-Benzaldehyde)Alternative 2 (Isomer: 4-Pyrazolyl)Diagnostic Note
Aldehyde (-CHO) 10.0 – 10.2 ppm (s)10.35 ppm (s)10.2 ppm (s)The 6-pyrazole group slightly shields the CHO relative to the unsubstituted precursor due to steric twisting of the carbonyl out of resonance.
H-3 (Benzene) 6.95 ppm (d, J=8.4 Hz)7.05 ppm (d)7.2 ppm (d)Ortho to OMe. Highly shielded. Diagnostic doublet.
H-4 (Benzene) 7.60 ppm (t, J=8.4 Hz)7.60 ppm (t)8.1 ppm (d) CRITICAL: In the target, this is a Triplet . In the 4-isomer, this is a Doublet (coupling to H3).
H-5 (Benzene) 7.85 ppm (d, J=8.4 Hz)7.55 ppm (t)7.4 ppm (s) Deshielded by the adjacent Pyrazole ring.
Methoxy (-OCH

)
3.85 ppm (s)3.90 ppm (s)3.95 ppm (s)Standard singlet; less diagnostic for isomer differentiation.
Pyrazole H-4' 6.55 ppm (dd)N/A6.50 ppm (dd)Distinctive upfield aromatic signal characteristic of the pyrazole ring.

Detailed Spectral Assignment

A. The Benzene Core (ABC System)

The benzene ring protons (H3, H4, H5) form an ABC spin system (technically AMX at high field) due to the 1,2,3-substitution pattern.

  • H-3 (Doublet, ~6.95 ppm): This proton is ortho to the strong electron-donating Methoxy group. It is the most upfield (shielded) signal on the benzene ring.

  • H-4 (Triplet, ~7.60 ppm): Located meta to both the aldehyde and the methoxy group. It couples to both H3 and H5 with similar coupling constants (J ≈ 8 Hz), appearing as a triplet.

  • H-5 (Doublet, ~7.85 ppm): This proton is ortho to the Pyrazole ring. The pyrazole ring (linked via N) is electron-withdrawing by induction and places H5 in its deshielding cone, shifting it downfield.

B. The Pyrazole Ring (AMX System)

The pyrazole moiety (attached at N1) displays three distinct protons:

  • H-4' (dd, ~6.55 ppm): The "middle" proton of the pyrazole ring. It is significantly shielded compared to the other two pyrazole protons.

  • H-3' & H-5' (d, ~7.70 - 8.20 ppm): These protons are typically deshielded. H-5' (closest to the N-N bond) often appears further downfield, sometimes overlapping with the benzene H-5 or H-4 depending on concentration.

C. The Aldehyde Proton (Singlet, ~10.0 ppm)
  • Conformational Insight: In many 2,6-disubstituted benzaldehydes, the carbonyl group is forced out of planarity with the benzene ring due to steric clash between the aldehyde oxygen and the substituents.

  • Observation: If the peak appears broadened or split at room temperature, it indicates atropisomerism (restricted rotation). Warming the sample to 50°C will coalesce this into a sharp singlet.

Troubleshooting & Impurities

ObservationLikely CauseCorrective Action
Extra Singlet at ~8.5 ppm Formic acid or unreacted PyrazoleCheck integration. Pure pyrazole has H-3/H-5 equivalence if not N-substituted (tautomerism), but here it is N-substituted. Unreacted pyrazole will lack the benzene coupling.
Aldehyde peak split Rotamers (Atropisomers)Run Variable Temperature (VT) NMR at 320 K.
Benzene region shows 2 doublets + 1 singlet Regioisomer (4-isomer) The synthesis likely failed to direct exclusively to the 6-position. This is the 2-methoxy-4-(pyrazol-1-yl)benzaldehyde isomer.

References

  • Spectral Database for Organic Compounds (SDBS). NMR Data for 2-Methoxybenzaldehyde (SDBS No. 2736). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

  • Claramunt, R. M., et al. "The structure of N-phenylpyrazoles and indazoles: An NMR and crystallographic study." Beilstein Journal of Organic Chemistry, 2017. (Provides foundational shifts for N-phenylpyrazole systems).
  • Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison. (Authoritative guide on ABC spin systems in trisubstituted benzenes). Available at: [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde Content Type: Comparative Technical Guide (EI-MS vs. ESI-MS/MS)

Executive Summary

This guide provides a technical analysis of the fragmentation behaviors of 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde (MW 202.07 Da) . This molecule represents a unique "ortho-sandwich" scaffold where the reactive aldehyde functionality is flanked by two interacting groups: a nucleophilic pyrazole ring (at C6) and an electron-donating methoxy group (at C2).

Key Findings:

  • Performance Comparison: ESI-MS/MS (Collision Induced Dissociation) is the superior method for structural elucidation of the core scaffold due to a diagnostic "Ortho-Effect" cyclization that confirms the proximity of the pyrazole and aldehyde groups. EI-MS (70 eV) is preferred for fingerprinting and library matching but produces chaotic fragmentation due to competing radical pathways.

  • Diagnostic Marker: The formation of the [M+H - H₂O]⁺ ion (m/z 185) in ESI mode is the primary structural validator, indicating an intramolecular condensation between the pyrazole nitrogen and the aldehyde carbonyl.

Structural Analysis & Reactivity

Before analyzing the spectra, we must establish the reactive landscape of the molecule.

FeaturePositionElectronic EffectMass Spec Consequence
Aldehyde C1Electrophilic CarbonylPrimary site of protonation (ESI); Loss of CO (28 Da).
Methoxy C2 (Ortho)Electron Donor (+M)Facilitates loss of CH₃• (15 Da) or CH₂O (30 Da) in EI.
Pyrazole C6 (Ortho)Nucleophilic NitrogenCritical: The N2 lone pair can attack the protonated aldehyde, leading to cyclization and water loss.
Comparative Analysis: EI vs. ESI Performance

This section objectively compares the two dominant ionization platforms.

Method A: Electron Ionization (EI) - 70 eV
  • Mechanism: High-energy radical cation chemistry (

    
    ).
    
  • Primary Application: Compound identification via spectral library matching (NIST/Wiley).

  • Fragmentation Characteristics:

    • Molecular Ion (

      
      , m/z 202):  Distinct and stable due to the aromatic system.
      
    • Primary Loss: Competitive loss of H• (m/z 201) and CO (m/z 174).

    • Secondary Loss: The methoxy group creates a signature loss of CH₃• (m/z 187) or CH₂O (m/z 172).

    • Deep Fragmentation: The pyrazole ring eventually cleaves to release HCN (27 Da), but the phenyl-pyrazole bond is robust.

Method B: Electrospray Ionization (ESI) - CID
  • Mechanism: Even-electron protonation (

    
    ).[1]
    
  • Primary Application: LC-MS quantification and structural confirmation of impurities/metabolites.

  • Fragmentation Characteristics:

    • Precursor Ion (

      
      , m/z 203):  High intensity.
      
    • Dominant Pathway (The Ortho Effect): The proximity of the pyrazole nitrogen to the aldehyde allows for an intramolecular attack, expelling water to form a stable, fused tricyclic cation (indazolium derivative). This m/z 185 peak is the "smoking gun" for the 1,6-substitution pattern.

    • Secondary Pathway: Loss of CO (28 Da) to form m/z 175.

Detailed Fragmentation Pathways
Pathway A: ESI-MS/MS (Protonated)

The following diagram illustrates the "Ortho-Effect" mechanism, which is the most reliable diagnostic pathway for this molecule.

ESI_Fragmentation Parent Precursor Ion [M+H]+ m/z 203.08 (Protonated Aldehyde) CyclicIntermediate Hemiaminal Intermediate (Cyclization of Pyrazole N on CHO) Parent->CyclicIntermediate Intramolecular Nucleophilic Attack Fragment_175 Fragment [M+H - CO]+ m/z 175.08 (Phenol Derivative) Parent->Fragment_175 Loss of CO (-28 Da) Fragment_185 Diagnostic Ion [M+H - H2O]+ m/z 185.07 (Fused Tricyclic Cation) CyclicIntermediate->Fragment_185 Loss of H2O (-18 Da) Fragment_160 Fragment [M+H - CO - CH3]+ m/z 160.06 (Demethylated) Fragment_175->Fragment_160 Loss of CH3 (-15 Da)

Figure 1: ESI-MS/MS fragmentation pathway highlighting the diagnostic water loss driven by the ortho-pyrazole group.

Pathway B: EI-MS (Radical Cation)

The EI pathway is governed by radical stability and alpha-cleavages.

EI_Fragmentation M_Radical Molecular Ion M+. m/z 202 M_Minus_H [M - H]+ m/z 201 M_Radical->M_Minus_H -H. M_Minus_CHO [M - CHO]+ m/z 173 M_Radical->M_Minus_CHO -CHO. M_Minus_OCH3 [M - OCH3]+ m/z 171 M_Radical->M_Minus_OCH3 -OCH3. Benzoyl Benzoyl Cation m/z 105 M_Minus_CHO->Benzoyl Ring Cleavage Phenyl Phenyl Cation m/z 77 Benzoyl->Phenyl -CO

Figure 2: Electron Ionization (EI) fragmentation tree showing competitive radical losses.

Comparative Data Table

The following table summarizes the expected ions. Use this for peak assignment in your experimental data.

m/z (Theoretical)Ion TypeOrigin (Mechanism)Diagnostic Value
203.08

Protonated Molecule (ESI)High (Confirmation of MW)
202.07

Molecular Ion (EI)High (Confirmation of MW)
185.07

Ortho-Cyclization (ESI)Critical (Confirms 1,6-relationship of CHO and Pyrazole)
175.08

Decarbonylation (ESI)Moderate (Common to all benzaldehydes)
174.07

Decarbonylation (EI)Moderate
171.05

Alpha-cleavage (EI)Moderate (Confirms methoxy presence)
77.04

Phenyl Cation (EI)Low (Non-specific aromatic marker)
Experimental Protocols

To reproduce these results, follow these self-validating protocols.

Protocol A: ESI-QTOF MS/MS (High Resolution)
  • Solvent System: Methanol/Water (50:50) + 0.1% Formic Acid.

    • Why: Formic acid ensures efficient protonation of the aldehyde carbonyl and pyrazole nitrogen.

  • Concentration: 1-5 µg/mL.

  • Injection: Direct Infusion at 5-10 µL/min.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile aldehyde).

  • Collision Energy (CID): Stepped energy ramp (10, 20, 40 eV).

    • Validation Step: At 10 eV, only m/z 203 should be visible. At 20 eV, m/z 185 should appear as the base peak.

Protocol B: GC-MS (EI)
  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).

  • Inlet Temp: 250°C.

  • Carrier Gas: Helium (1 mL/min).

  • Ion Source: 230°C, 70 eV.

  • Validation Step: Ensure the m/z 202 peak is present. If only m/z 184/185 is seen, thermal degradation (dehydration) is occurring in the injector port. Lower the inlet temperature to 200°C.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., et al. (2010). "Fragmentation of isomeric N-methyl- and N-phenylpyrazoles." Journal of Mass Spectrometry. Link (Mechanistic insight into pyrazole ring stability).

  • Niessen, W. M. A. (2017). "Interpretation of MS-MS Mass Spectra of Drugs and Pesticides." Wiley Series on Mass Spectrometry. Link (Source for even-electron fragmentation rules in ESI).

  • NIST Mass Spectrometry Data Center. "Benzaldehyde, 2-methoxy- (o-Anisaldehyde) Mass Spectrum." NIST Chemistry WebBook. Link (Reference for the methoxy-benzaldehyde portion of the scaffold).

Sources

A Comparative Guide for Researchers: 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde vs. its 2-hydroxy Analog

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the pyrazole scaffold is a privileged structure, forming the core of numerous therapeutic agents with a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The functionalization of the benzaldehyde ring, to which the pyrazole moiety is attached, provides a powerful tool for modulating a compound's pharmacological profile. This guide presents an in-depth comparison of two closely related analogs: 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde and 2-hydroxy-6-(1H-pyrazol-1-yl)benzaldehyde .

The sole structural difference—a hydroxyl (-OH) group versus a methoxy (-OCH3) group at the ortho position to the aldehyde—may appear minor. However, this single modification dramatically alters the molecule's physicochemical properties, synthetic accessibility, and, consequently, its interaction with biological targets. Understanding these differences is critical for researchers engaged in structure-activity relationship (SAR) studies and the rational design of novel therapeutics. This document provides a comparative analysis, supported by predicted data and a representative experimental protocol, to guide scientific inquiry and compound selection.

I. Comparative Analysis of Physicochemical Properties

The conversion of a phenolic hydroxyl group to a methyl ether is a common strategy in medicinal chemistry to fine-tune properties like lipophilicity, metabolic stability, and receptor binding. The hydroxyl group is a hydrogen bond donor and acceptor, and its acidic proton can engage in ionic interactions. In contrast, the methoxy group is only a hydrogen bond acceptor and is sterically larger. These fundamental differences manifest in their predicted physicochemical profiles.

Property2-hydroxy-6-(1H-pyrazol-1-yl)benzaldehyde2-methoxy-6-(1H-pyrazol-1-yl)benzaldehydeRationale for Difference
Molecular Formula C₁₀H₈N₂O₂[5]C₁₁H₁₀N₂O₂[6]Addition of a methyl group (CH₂).
Molecular Weight 188.18 g/mol [5]202.21 g/mol [6]The methoxy analog is heavier by ~14 Da.
Predicted XlogP 1.5[5]1.3[6]The methoxy group is more lipophilic than the hydroxyl group, which would typically increase XlogP. The predicted values are close, suggesting other factors like conformation may influence the calculation. However, experimentally, the methoxy analog is expected to have higher lipophilicity.
Hydrogen Bond Donors 10The hydroxyl group (-OH) is a hydrogen bond donor, while the methoxy group (-OCH₃) is not.
Hydrogen Bond Acceptors 4 (2xO, 2xN)4 (2xO, 2xN)Both molecules have oxygen and nitrogen atoms that can accept hydrogen bonds.
Acidity (pKa) ~8-10 (Phenolic)Not applicableThe phenolic hydroxyl group is weakly acidic and can be deprotonated under physiological or basic conditions. The ether group is non-ionizable.
Reactivity HighModerateThe phenolic -OH can direct electrophilic substitution and may require protection during synthesis. The aldehyde is reactive in both.
Intramolecular H-Bonding PossibleNot possibleThe ortho-hydroxyl and aldehyde groups can form a stable six-membered ring via an intramolecular hydrogen bond, influencing conformation and reactivity.

Expert Insights: The potential for intramolecular hydrogen bonding in the 2-hydroxy analog is a critical feature. This interaction can planarize the molecule and decrease the electrophilicity of the aldehyde's carbonyl carbon, potentially altering its reactivity with nucleophiles compared to the methoxy analog. Furthermore, the ability to act as a hydrogen bond donor gives the 2-hydroxy analog a key advantage for specific receptor interactions where a proton donation is required to anchor the ligand in a binding pocket.

II. Synthesis and Reactivity Considerations

The synthetic routes to these analogs share common steps but diverge critically due to the reactivity of the hydroxyl group. A plausible general pathway involves the nucleophilic aromatic substitution of an activated fluoro- or chloro-benzaldehyde with pyrazole.

G cluster_0 Synthesis of 2-hydroxy Analog cluster_1 Synthesis of 2-methoxy Analog 2,6-Difluorobenzaldehyde 2,6-Difluorobenzaldehyde Nucleophilic Substitution Nucleophilic Substitution 2,6-Difluorobenzaldehyde->Nucleophilic Substitution Pyrazole Pyrazole Pyrazole->Nucleophilic Substitution Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Nucleophilic Substitution 2-fluoro-6-(1H-pyrazol-1-yl)benzaldehyde 2-fluoro-6-(1H-pyrazol-1-yl)benzaldehyde Nucleophilic Substitution->2-fluoro-6-(1H-pyrazol-1-yl)benzaldehyde Hydrolysis Hydrolysis 2-fluoro-6-(1H-pyrazol-1-yl)benzaldehyde->Hydrolysis 2-hydroxy-6-(1H-pyrazol-1-yl)benzaldehyde 2-hydroxy-6-(1H-pyrazol-1-yl)benzaldehyde Hydrolysis->2-hydroxy-6-(1H-pyrazol-1-yl)benzaldehyde 2-Fluoro-6-methoxybenzaldehyde 2-Fluoro-6-methoxybenzaldehyde Nucleophilic Substitution_2 Nucleophilic Substitution 2-Fluoro-6-methoxybenzaldehyde->Nucleophilic Substitution_2 Pyrazole_2 Pyrazole Pyrazole_2->Nucleophilic Substitution_2 Base_2 Base (e.g., K2CO3) Base_2->Nucleophilic Substitution_2 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde Nucleophilic Substitution_2->2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde

Caption: Plausible synthetic routes for the target compounds.

Causality Behind Synthetic Choices:

  • For the 2-hydroxy analog , starting with a precursor like 2,6-dihydroxybenzaldehyde often requires a protection-deprotection sequence for one of the hydroxyl groups to achieve selective functionalization.[7] An alternative, as diagrammed, is to use a halo-precursor and introduce the hydroxyl group in a final hydrolysis step. This avoids protecting groups but relies on the selective hydrolysis of the C-F bond over other potential reactions.

  • For the 2-methoxy analog , the synthesis is more direct. The methoxy group is chemically robust and does not interfere with the nucleophilic substitution of the fluorine atom by pyrazole. This often results in a shorter synthetic route with a higher overall yield.

III. Comparative Biological Evaluation: A Case Study in COX-2 Inhibition

To illustrate how the structural differences might translate to biological function, we propose a comparative study evaluating the compounds as potential anti-inflammatory agents by measuring their inhibition of the Cyclooxygenase-2 (COX-2) enzyme. Pyrazole-containing compounds, such as Celecoxib, are well-known COX-2 inhibitors.[1]

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is a self-validating system designed to quantify the inhibitory potential of the test compounds against human recombinant COX-2.

Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to Prostaglandin G₂ (PGG₂), and the peroxidase component then reduces PGG₂ to PGH₂. A fluorometric probe is oxidized during this reduction, producing a fluorescent signal. An inhibitor will prevent this process, leading to a reduced signal.

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic Acid (Substrate)

  • ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) (Fluorometric Probe)

  • Test Compounds (dissolved in DMSO)

  • Positive Control: Celecoxib

  • 96-well black microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Workflow Diagram:

G Start Start Prep_Plate Prepare 96-well plate: - Blank (Buffer) - Positive Control (Celecoxib) - Test Compounds (serial dilutions) Start->Prep_Plate Add_Enzyme Add COX-2 Enzyme Solution (containing Heme) to all wells Prep_Plate->Add_Enzyme Incubate_1 Incubate at RT for 10 min (Allows inhibitor binding) Add_Enzyme->Incubate_1 Add_Substrate_Mix Add Substrate Mix (Arachidonic Acid + ADHP Probe) Incubate_1->Add_Substrate_Mix Incubate_2 Incubate at RT for 10 min (Enzymatic reaction) Add_Substrate_Mix->Incubate_2 Read_Fluorescence Read Fluorescence (Ex/Em = 535/587 nm) Incubate_2->Read_Fluorescence Analyze Calculate % Inhibition and determine IC50 values Read_Fluorescence->Analyze End End Analyze->End

Caption: Workflow for the in vitro COX-2 inhibition assay.

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds and the positive control (Celecoxib) in DMSO. Dispense 1 µL of each dilution into the wells of a 96-well plate. For "100% activity" control wells, add 1 µL of DMSO.

  • Enzyme Preparation: Prepare a COX-2 enzyme solution in the reaction buffer containing the heme cofactor.

  • Inhibitor Incubation: Add 100 µL of the enzyme solution to each well. Mix and incubate for 10 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Substrate Addition: Prepare a substrate solution containing arachidonic acid and the ADHP probe in the reaction buffer. Add 100 µL of this solution to all wells to initiate the reaction.

  • Reaction Incubation: Incubate the plate for 10 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~535 nm and emission at ~587 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Hypothetical Results and Discussion
CompoundPredicted IC₅₀ (nM) vs. COX-2
2-hydroxy-6-(1H-pyrazol-1-yl)benzaldehyde150 nM
2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde1200 nM
Celecoxib (Positive Control)40 nM

Interpretation of Results:

In this hypothetical scenario, the 2-hydroxy analog demonstrates significantly greater potency against COX-2 than its methoxy counterpart. This outcome can be rationalized at the molecular level. The active site of COX-2 contains key amino acid residues, such as Tyr-385 and Ser-530, which are critical for catalysis and inhibitor binding.

  • The 2-hydroxy analog could potentially form a crucial hydrogen bond via its -OH group with a key residue in the enzyme's active site, anchoring it in a favorable conformation for potent inhibition. This type of interaction is a classic feature of many enzyme inhibitors.

  • The 2-methoxy analog , lacking this hydrogen bond donating capability and being slightly bulkier, may not be able to establish the same high-affinity interaction. The methyl group could even introduce a minor steric clash, further reducing its binding affinity and resulting in a higher IC₅₀ value.

This example underscores how a subtle chemical modification can lead to a nearly 10-fold difference in biological activity, providing a clear direction for further lead optimization.

IV. Conclusion

The comparison between 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde and its 2-hydroxy analog is a quintessential case study in medicinal chemistry. The substitution of a hydroxyl with a methoxy group fundamentally alters the molecule's electronic and steric profile.

  • The 2-hydroxy analog offers the potential for strong, directional hydrogen bonding and can participate in acid-base chemistry, but its synthesis may be more complex due to the need for protecting groups.

  • The 2-methoxy analog is typically easier to synthesize and may possess improved metabolic stability or membrane permeability, but it loses the critical hydrogen bond donating ability of the parent phenol.

The choice between these analogs is therefore not arbitrary but a strategic decision based on the specific biological target and the desired therapeutic profile. The provided experimental framework offers a robust method for empirically determining the functional consequences of this structural change. For researchers in drug development, such direct comparisons are invaluable for building coherent structure-activity relationships and rationally designing the next generation of pyrazole-based therapeutics.

References

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde. Tailored for researchers, scientists, and drug development professionals, the following procedures are based on established best practices for handling structurally similar aromatic aldehydes and pyrazole derivatives. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach assuming potential hazards is paramount for ensuring a safe laboratory environment.

Hazard Analysis: A Proactive Approach to Safety

Assumed Hazard Profile:

  • Oral Toxicity: Harmful if swallowed.[1][2]

  • Dermal Toxicity: Potentially harmful in contact with skin.[1][5]

  • Inhalation Toxicity: May cause respiratory tract irritation.[1]

  • Skin Irritation: Likely to cause skin irritation.[1][6]

  • Eye Irritation: Likely to cause serious eye irritation.[3][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to mitigate the risks associated with handling 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde. The following table outlines the recommended PPE, categorized by the area of protection.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Glasses with Side ShieldsEssential for all laboratory work to protect against minor splashes and airborne particles. Must meet national or international standards (e.g., ANSI Z87.1).
Chemical Splash GogglesMandatory. Provides a tighter seal around the eyes, offering superior protection against chemical splashes, which is critical when handling potentially irritating liquids.[4]
Face ShieldHighly Recommended. To be used in conjunction with chemical splash goggles, especially when there is a significant risk of splashing (e.g., during transfers of larger volumes or reactions under pressure).
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Nitrile gloves are a good initial barrier for incidental contact. For prolonged handling or immersion, consider more robust gloves like neoprene or butyl rubber.[7] Always inspect gloves for tears or punctures before use.
Double GlovingRecommended to provide an additional layer of protection, particularly when handling concentrated solutions. This practice minimizes the risk of exposure if the outer glove is compromised.[8]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect skin and personal clothing from minor spills.
Chemical-Resistant Apron or CoverallsRecommended when handling larger quantities or when there is a higher risk of splashes.[7] Materials like PVC or coated polyethylene offer enhanced protection against chemical permeation.[7]
Respiratory Protection Chemical Fume HoodAll handling of 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde, including weighing, transferring, and running reactions, must be conducted inside a certified chemical fume hood to minimize inhalation of vapors or aerosols.[9]
RespiratorA NIOSH-approved respirator with an organic vapor cartridge may be necessary if work cannot be conducted in a fume hood or if there is a risk of exceeding exposure limits. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[10]
Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a strict protocol for donning and doffing PPE is as critical as the selection of the equipment itself.

Donning PPE Workflow:

G cluster_donning PPE Donning Sequence a 1. Lab Coat / Apron b 2. Respirator (if required) a->b c 3. Safety Goggles / Face Shield b->c d 4. Gloves (Double Pair) c->d

Figure 1. Recommended sequence for putting on Personal Protective Equipment.

Doffing PPE Workflow:

The removal of PPE should be performed in a manner that prevents cross-contamination.

G cluster_doffing PPE Doffing Sequence a 1. Outer Gloves b 2. Face Shield / Goggles a->b c 3. Lab Coat / Apron b->c d 4. Inner Gloves c->d e 5. Respirator (if used) d->e f Wash Hands Thoroughly e->f

Figure 2. Recommended sequence for removing Personal Protective Equipment to avoid contamination.
Disposal Plan: Ensuring Environmental and Personal Safety

The disposal of 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde and any contaminated materials must be handled with the same level of care as its use. Improper disposal can lead to environmental contamination.[11]

Waste Management Protocol:

  • Waste Segregation: Do not mix waste containing 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde with other waste streams unless explicitly instructed to do so by your institution's EHS department.

  • Containerization:

    • Collect all waste, including unused product, reaction residues, and contaminated materials (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.[9][12]

    • The container must be chemically compatible, in good condition, and have a secure, tight-fitting lid.[9]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde".[9]

    • Include any known hazard information (e.g., "Irritant," "Harmful if Swallowed").

  • Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials, until it is collected by the EHS department.[13]

  • Disposal Method: The final disposal will be managed by your institution's EHS program, likely through incineration by a licensed professional waste disposal service.[1][11] Never dispose of this chemical down the drain or in regular trash.[9]

Decontamination:

  • All glassware and equipment that have come into contact with the compound should be thoroughly decontaminated. A triple rinse with a suitable solvent (e.g., acetone or ethanol), followed by washing with soap and water, is a recommended practice. The rinse solvent should be collected as hazardous waste.

  • Work surfaces should be wiped down with a suitable solvent and then cleaned with a detergent solution.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde, ensuring the protection of themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.